Home > Products > Building Blocks P6215 > 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine - 1016764-70-7

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-1609724
CAS Number: 1016764-70-7
Molecular Formula: C9H9N3O3S
Molecular Weight: 239.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

While specific synthesis methods for “5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine” are not available, similar compounds have been synthesized through various methods. For instance, 3-(6-bromo-2-methyl-3-methylsulfonylphenyl)-4,5-dihydroisoxazole was synthesized through diazotization reaction, electrophilic bromination reaction, oxidation reaction, radical bromination reaction, oxidation reaction, condensation reaction, and 1,3-dipolar cycloaddition reaction .

5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound serves as a key intermediate in the synthesis of N-acetylated derivatives with antimicrobial activity. []

2. N-Acylated derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine (6a-j)* Compound Description: These derivatives, synthesized from 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine using various symmetrical anhydrides, exhibit varying degrees of antimicrobial activity against S. aureus, E. coli, and C. albicans. []* Relevance: Similar to the parent compound, these derivatives also share the core 1,3,4-oxadiazol-2-amine structure with 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine, highlighting the significance of this scaffold in designing antimicrobial agents.

3. N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride * Compound Description: This 1,3,4-oxadiazole derivative, synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide, exhibits a nearly planar structure based on its crystal structure analysis. []* Relevance: The presence of the N-phenyl-1,3,4-oxadiazol-2-amine moiety in this compound links it structurally to 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine.

4. 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine* Compound Description: This compound is a cyclized oxadiazole derivative obtained from a substituted thiosemicarbazide. Its crystal structure reveals a planar conformation with a minor disorder in the furan ring. []* Relevance: This compound shares the N-phenyl-1,3,4-oxadiazol-2-amine core with 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine, differing in the substituent at the 5-position.

5. 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine* Compound Description: This compound, featuring chlorophenyl, isoxazolyl, oxadiazolyl, and phenyl rings, exhibits a twisted conformation with specific dihedral angles between the rings. []* Relevance: The presence of the N-phenyl-1,3,4-oxadiazol-2-amine moiety connects it structurally to 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine.

6. 5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine* Compound Description: This compound shows disorder in the furan ring based on its crystal structure. []* Relevance: Similar to compounds 3, 4, and 5, the presence of the N-phenyl-1,3,4-oxadiazol-2-amine moiety links it structurally to the target compound 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine.

7. 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines (6a-k)* Compound Description: This series of oxadiazoles was designed based on known anticancer and antioxidant compounds, including SU-101, IMC38525, and FTAB. These compounds showed promising anticancer activity against various cancer cell lines, including melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer cells. []* Relevance: These compounds share the core structure of 1,3,4-oxadiazol-2-amine with the target compound, 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine, but with variations in the substituents at the 5-position and the nitrogen of the amine.

8. 5-Phenyl-1,3,4-oxadiazol-2-amine * Compound Description: This compound serves as a simple model for studying the 1,3,4-oxadiazole ring system. []* Relevance: This compound highlights the fundamental structure of the 1,3,4-oxadiazol-2-amine core shared with 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine.

9. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides * Compound Description: This series of compounds, featuring a 1,3,4-oxadiazole core linked to a benzodioxane moiety through a sulfide bridge, exhibited potent antibacterial activity with minimal cytotoxicity. []* Relevance: The presence of the 1,3,4-oxadiazol-2-yl unit in these compounds highlights its significance as a potential pharmacophore and relates them structurally to 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine.

10. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGs* Compound Description: These "bola" molecules, characterized by two heteroaromatic cores linked by a PEG chain, exhibit fluorescence quenching in the presence of nitro-explosives (DNT, TNT, PETN) and Hg2+ ions. []* Relevance: The inclusion of the 5-phenyl-1,3,4-oxadiazol-2-yl unit in these chemosensors emphasizes the versatility of this scaffold in designing molecules with potential applications beyond biological activity.

11. N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide and N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide* Compound Description: These naphtho-furan derivatives, incorporating a 5-phenyl-1,3,4-oxadiazol-2-yl group, displayed promising antimicrobial activity. []* Relevance: The presence of the 5-phenyl-1,3,4-oxadiazol-2-yl group highlights the importance of this structural motif in designing antimicrobial agents and links these compounds to 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine.

12. 3‐(5‐Substituted Phenyl‐[1,3,4]oxadiazol‐2‐yl)‐1H‐indole *** Compound Description: This series of compounds, incorporating indole and 1,3,4-oxadiazole rings, showed notable in vitro antimicrobial activity against various bacterial strains, including S. aureus, E. coli, and B. subtilis. []* Relevance:** These compounds demonstrate the potential of combining a 1,3,4-oxadiazole core with other heterocycles, such as indole, to achieve desired biological activities. This approach could be relevant in exploring modifications of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine.

13. 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives* Compound Description: These compounds are a series of derivatives synthesized from 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine, which itself is derived from 4-chlorophenylacetic acid. []* Relevance: This compound series, while sharing the core 1,3,4-oxadiazol-2-amine structure with the target compound, explores structural diversity through modifications at the 2-amino position and the 5-position of the oxadiazole ring.

14. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one* Compound Description: This imidazole-containing compound, synthesized using a multi-step procedure, highlights the application of 1,3,4-oxadiazole derivatives in medicinal chemistry. [, ]* Relevance: While structurally distinct from 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine, this compound emphasizes the continued interest in exploring the synthesis and potential bioactivity of 1,3,4-oxadiazole derivatives.

15. Honokiol derivatives bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones* Compound Description: This set of honokiol analogues, synthesized by introducing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones, were investigated for their antiviral activity against SARS-CoV-2. []* Relevance: The incorporation of the 5-phenyl-1,3,4-oxadiazol-2-yl motif in these compounds suggests its potential utility in antiviral drug discovery.

16. (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives* Compound Description: This series of compounds, incorporating indolizine and 1,3,4-oxadiazole rings, was synthesized and evaluated for anticancer and antimicrobial activities. []* Relevance: Similar to compound 12, this series demonstrates the potential of combining a 1,3,4-oxadiazole core with other heterocycles, such as indolizine, to achieve desired biological activities. This finding is relevant to exploring modifications of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine.

17. 5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives* Compound Description: These derivatives were designed as inhibitors of monoamine oxidase type B (MAO B). []* Relevance: This compound series highlights the diverse applications of the 1,3,4-oxadiazole scaffold in medicinal chemistry, moving beyond antimicrobial and antiviral activities.

18. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one* Compound Description: This compound, with a pyridazinone ring linked to a 5-phenyl-1,3,4-oxadiazole moiety, was studied for its crystal structure. []* Relevance: This compound provides another example of incorporating the 5-phenyl-1,3,4-oxadiazole unit into more complex structures, suggesting potential modifications for 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine.

19. N-Benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives* Compound Description: These derivatives, synthesized using (N-isocyanimino)triphenylphosphorane, highlight a novel synthetic route for incorporating the 5-phenyl-1,3,4-oxadiazol-2-yl motif. []* Relevance: The synthesis of these compounds emphasizes the versatility of the 5-phenyl-1,3,4-oxadiazol-2-yl scaffold as a building block for diverse chemical entities.

20. N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives* Compound Description: This series, synthesized using (isocyanoimino)triphenylphosphorane, showcases the continued interest in developing novel synthetic methodologies for 1,3,4-oxadiazole derivatives. []* Relevance: Similar to compound 19, the synthesis of these compounds emphasizes the ongoing interest in expanding the chemical space of 1,3,4-oxadiazole derivatives.

21. 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine* Compound Description: This compound, featuring both tetrazole and oxadiazole rings, was investigated as an energetic material precursor. []* Relevance: This compound, while structurally distinct from the target compound, highlights the broad range of applications of oxadiazole derivatives beyond traditional medicinal chemistry.

22. 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one (BMS-191011)* Compound Description: This compound, a known opener of large-conductance Ca2+-activated potassium (maxi-K) channels, was investigated for its potential in treating stroke. []* Relevance: This compound, while structurally different from the target compound, further emphasizes the diverse applications of 1,3,4-oxadiazole derivatives in medicinal chemistry.

23. 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides* Compound Description: This group of bi-heterocyclic compounds, featuring a 1,3,4-oxadiazole core linked to a thiazole ring via a sulfide bridge, demonstrated potential as enzyme inhibitors and exhibited low cytotoxicity. []* Relevance: These compounds showcase the potential of using a 1,3,4-oxadiazole core with other heterocycles to achieve targeted biological activities, offering insights for modifications of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine.

24. 4-(5-Phenyl-1,3,4-oxadiazol-2-ylthio)-3-methylbenzene-1,2-diol (POTMBD)* Compound Description: This compound, containing a 5-phenyl-1,3,4-oxadiazole unit, was studied for its structural, spectroscopic, and electronic properties. []* Relevance: This study provides valuable information regarding the physicochemical characteristics of a closely related compound and can guide further investigations of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine.

25. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide hybrid ring system* Compound Description: These hybrid heterocyclic ring systems, incorporating thiazole and oxadiazole moieties, showed promising antibacterial activity. []* Relevance: This series highlights the potential of combining 1,3,4-oxadiazole with other heterocycles, like thiazole, to develop novel antibacterial agents, providing insights for structural modifications of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine.

26. N‐[5‐(4‐Substituted)phenyl‐1,3,4‐oxadiazol‐2‐yl]‐2‐(Substituted)‐Acetamides* Compound Description: This series of acetamide derivatives containing a substituted 1,3,4-oxadiazole moiety exhibited notable local anesthetic activity. []* Relevance: This series underscores the significance of the 1,3,4-oxadiazole scaffold in developing local anesthetics and provides valuable insights into structure-activity relationships for this class of compounds.

27. 3-(5-phenyl-1, 3, 4-oxadiazol-2-yl)-2 H -chromen-2-ones* Compound Description: This set of compounds, incorporating coumarin and oxadiazole rings, were synthesized and assessed for their anticonvulsant activity. []* Relevance: Similar to compounds 12 and 16, this series emphasizes the potential of merging a 1,3,4-oxadiazole core with other heterocycles, like coumarin in this case, to explore novel anticonvulsant agents.

28. N‐Phenyl‐5‐[(2‐phenylbenzimidazol‐1‐yl)methyl]‐1,3,4‐oxadiazol‐2‐amines* Compound Description: These oxadiazole derivatives demonstrated potent antioxidant and radical scavenging activities. []* Relevance: This series, featuring a benzimidazole unit linked to the oxadiazole ring, suggests an alternative approach to exploring the antioxidant potential of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine.

29. 3-[5-(Substituted Phenyl)-[1,3,4] Oxadiazol-2-yl]-1H-Indazole* Compound Description: This group of indazole derivatives containing a 1,3,4-oxadiazole unit was synthesized and studied. []* Relevance: This series demonstrates the continued interest in exploring the synthesis and potential biological activity of compounds incorporating the 1,3,4-oxadiazole moiety.

30. 3-(5-phenyl-1,3,4-oxadiazol-2-yl)- and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-ones* Compound Description: These coumarin-oxadiazole hybrids were investigated for their polymorphic behavior and potential anticancer activity. []* Relevance: This research highlights the importance of understanding the solid-state properties of 1,3,4-oxadiazole-containing compounds, which can influence their pharmaceutical applications.

31. Two heteroleptic platinum complexes with a 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol ancillary ligand* Compound Description: These platinum(II) complexes incorporate a 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol ligand and exhibit promising electroluminescent properties. []* Relevance: This study demonstrates the versatility of the 5-phenyl-1,3,4-oxadiazole scaffold in material science applications, particularly in developing efficient OLEDs.

32. 2-[3-Acetyl-5-(3,6-dichloropyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate* Compound Description: This compound, featuring a dihydro-1,3,4-oxadiazole ring system, was investigated for its crystal structure. []* Relevance: This compound, although structurally different from the target compound, provides further evidence of the prevalence of 1,3,4-oxadiazole derivatives in chemical research.

33. 3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones* Compound Description: These compounds, incorporating coumarin and dihydro-1,3,4-oxadiazole rings, were synthesized as potential anticonvulsant agents with low neurotoxicity. []* Relevance: Similar to compound 27, this series demonstrates the potential of combining a dihydro-1,3,4-oxadiazole core with other heterocycles for anticonvulsant activity.

34. (E)-4-hydroxy-3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)pent-3-en-2-one* Compound Description: This compound, containing a 5-phenyl-1,3,4-oxadiazole unit connected to a thiopentenone moiety, was studied for its crystal structure. []* Relevance: This compound provides another example of the structural diversity achievable with the 5-phenyl-1,3,4-oxadiazole scaffold.

35. 5-Phenyl-1,3,4-Oxadiazol-2-thione and its Derivatives* Compound Description: This thione derivative of the 1,3,4-oxadiazole core, along with its S- and N-benzyl derivatives, were synthesized and structurally characterized. [] * Relevance: These compounds highlight the possibility of modifying the core structure of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine by replacing the oxygen in the oxadiazole ring with sulfur.

36. 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones* Compound Description: This series of compounds, incorporating thieno[2,3-d]pyrimidine and 1,3,4-oxadiazole moieties, were synthesized and evaluated for their antimicrobial activity. []* Relevance: This study highlights the potential of combining a 1,3,4-oxadiazole unit with other heterocycles, such as thieno[2,3-d]pyrimidine, to develop novel antimicrobial agents.

37. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides* Compound Description: These bi-heterocyclic propanamides, featuring a 1,3,4-oxadiazole core linked to a thiazole ring, exhibited potent urease inhibitory activity and low cytotoxicity. []* Relevance: Similar to compound 23, these compounds demonstrate the potential of combining a 1,3,4-oxadiazole unit with other heterocycles for specific biological activities, suggesting possible modifications for 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine.

38. Phenyl 5-{3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one} derivatives* Compound Description: These derivatives, incorporating a piperidine ring linked to the oxadiazole moiety, were investigated as potential ligands for 5-HT receptors. []* Relevance: This series highlights the importance of the 1,3,4-oxadiazole scaffold in medicinal chemistry beyond its antimicrobial and antiviral applications, demonstrating its potential in targeting central nervous system receptors.

39. 2-[(5-Aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2-[Substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide Derivatives* Compound Description: This group of compounds, featuring naphthyridine and either 1,3,4-oxadiazole or benzimidazole units linked by a thioacetamide bridge, showed significant antibacterial activity. []* Relevance: This series emphasizes the potential of combining the 1,3,4-oxadiazole scaffold with other heterocycles, such as naphthyridine and benzimidazole, for developing new antibacterial agents.

40. Amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]- 2-(4-fluorophenyl)-pyridine* Compound Description: These novel derivatives, featuring a pyridine ring linked to a 1,3,4-oxadiazole moiety, were designed and evaluated for their anticancer activity against various human cancer cell lines. []* Relevance: This series highlights the continued exploration of the 1,3,4-oxadiazole scaffold in developing novel anticancer agents and underscores the importance of this heterocycle in medicinal chemistry.

41. 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives* Compound Description: These derivatives, featuring an indole ring linked to the oxadiazole core, displayed promising antibacterial, antifungal, radical scavenging, and iron-chelating properties. []* Relevance: This series, similar to compounds 12 and 16, emphasizes the potential of combining the 1,3,4-oxadiazole scaffold with other heterocycles, such as indole in this case, for a diverse range of biological activities.

42. 3-(4-amino-5-methyl-s-triazol-3-sulfanyl)-1-phenyl-propan-1-one O-(5-substituted phenyl-[1,3,4]oxadiazol-2-methyl)-oximes* Compound Description: These compounds, containing both triazole and oxadiazole rings linked by an oxime ether bridge, were synthesized and found to possess potential antibacterial activity. []* Relevance: This series demonstrates the continued exploration of novel hybrid molecules containing the 1,3,4-oxadiazole scaffold for potential antimicrobial applications.

43. 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine* Compound Description: This compound, featuring a 1,3,4-thiadiazole ring linked to an oxazole ring, was studied for its crystal structure and Hirshfeld surface analysis. []* Relevance: This compound, though structurally different from 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine, highlights the continued interest in exploring the structural diversity and properties of compounds containing heterocycles similar to the 1,3,4-oxadiazole scaffold.

44. 2-Methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile Derivatives* Compound Description: This series of compounds, featuring a piperazine ring attached to the oxadiazole moiety, was synthesized and evaluated for anticonvulsant activity and neurotoxicity. []* Relevance: Similar to compound 38, this series showcases the application of the 1,3,4-oxadiazole scaffold in designing compounds with potential central nervous system activity, particularly as anticonvulsants.

45. 2-Benzylthio-5-phenyl-1,3,4-oxadiazole and 3-Benzyl-5-phenyl-1,3,4-oxadiazol-2-thione* Compound Description: These S- and N-benzyl derivatives of 5-phenyl-1,3,4-oxadiazol-2-thione were synthesized and their crystal structures were analyzed. []* Relevance: These compounds provide insights into the structural diversity achievable by modifying the 1,3,4-oxadiazole-2-thione scaffold.

46. 1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole* Compound Description: This compound, featuring both indole and 1,3,4-oxadiazole rings connected by a methylene-piperazine linker, was synthesized and studied for potential antimicrobial and nematicidal activity. []* Relevance: This compound demonstrates the continued interest in exploring the synthesis and biological activity of compounds combining the 1,3,4-oxadiazole moiety with other heterocycles, particularly for antimicrobial applications.

47. 2‐(methyl/phenyl)‐3‐(4‐(5‐substituted‐1,3,4‐oxadiazol‐2‐yl)phenyl)quinazolin‐4(3H)‐ones* Compound Description: These compounds, incorporating quinazolinone and 1,3,4-oxadiazole ring systems, were studied using graph theoretical analysis and in silico modeling for their potential as NMDA receptor inhibitors. []* Relevance: This series highlights the application of computational methods in exploring novel applications for 1,3,4-oxadiazole derivatives and showcases their potential as central nervous system-targeting agents.

48. r-1,c-2,t-3,t-4-1,3-Bis(4-methoxyphenyl)-2,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane* Compound Description: This compound, featuring two 5-phenyl-1,3,4-oxadiazole units linked to a cyclobutane ring, was studied for its crystal structure and photodimerization properties. []* Relevance: This study provides insights into the structural features and reactivity of molecules containing multiple 1,3,4-oxadiazole moieties.

Overview

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound notable for its oxadiazole ring structure, which contributes to its chemical stability and reactivity. This compound has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The methylsulfonyl group enhances its reactivity, making it a subject of interest in various biochemical studies and potential therapeutic applications.

Source and Classification

The compound is classified as an oxadiazole derivative, specifically belonging to the category of amines. Its IUPAC name is 5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-amine. The molecular formula is C9H10N4O3SC_9H_{10}N_4O_3S, with a molecular weight of approximately 238.26 g/mol. This compound can be sourced from chemical suppliers such as BenchChem and PubChem, where it is cataloged for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:

  1. Preparation of 3-(Methylsulfonyl)benzoic Acid Hydrazide: This intermediate is synthesized from the corresponding benzoic acid derivative.
  2. Cyclization Reaction: The hydrazide is treated with dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring.

The reaction conditions are crucial for achieving high yields and purity, often requiring careful temperature control and reaction time management.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using optimized conditions to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to isolate the final product in its pure form.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine features an oxadiazole ring fused with a phenyl group substituted with a methylsulfonyl moiety.

  • InChI: InChI=1S/C9H9N3O3S/c1-16(13,14)7-4-2-3-6(5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12)
  • InChI Key: UUYSHEKWLUMFIY-UHFFFAOYSA-N

This structure contributes to its unique chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized to produce sulfone derivatives.
  • Reduction: Reduction reactions can yield various amine derivatives.
  • Substitution Reactions: The oxadiazole ring allows for substitution at specific positions, enabling further functionalization.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of conditions significantly affects the reaction pathways and product distributions.

Mechanism of Action

Process and Data

The mechanism of action for 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine primarily involves its interaction with biological targets such as kinases and proteins involved in cell signaling pathways. For instance:

  • Inhibition of Kinases: The compound has been shown to inhibit Polo-like kinase 4 (PLK4), which plays a critical role in cell division.

This inhibition can lead to cell cycle arrest at the S/G2 phase, affecting cellular proliferation and metabolism.

Biochemical Pathways

The compound's effects on biochemical pathways are diverse, influencing gene expression and cellular functions through modulation of signaling cascades.

Physical and Chemical Properties Analysis

Physical Properties

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine exhibits several notable physical properties:

  • Melting Point: Approximately 236–238 °C.

Chemical Properties

The chemical properties include stability under various conditions due to the presence of the oxadiazole ring. It demonstrates solubility in polar solvents like dimethyl sulfoxide but may have limited solubility in non-polar solvents.

Applications

Scientific Uses

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its ability to inhibit specific kinases, it may serve as a lead compound for developing anticancer agents.
  • Biochemical Research: Its interactions with cellular proteins make it valuable for studying signaling pathways and cellular processes.

Research continues into its broader applications in pharmacology and therapeutic development.

Properties

CAS Number

1016764-70-7

Product Name

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

IUPAC Name

5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

InChI

InChI=1S/C9H9N3O3S/c1-16(13,14)7-4-2-3-6(5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12)

InChI Key

UUYSHEKWLUMFIY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.